3-Nonylthiophene
Overview
Description
3-Nonylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a nonyl group (a nine-carbon alkyl chain) attached to the third position of the thiophene ring. It is a colorless to almost colorless clear liquid with a molecular formula of C₁₃H₂₂S and a molecular weight of 210.38 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nonylthiophene can be synthesized through various methods, one of which involves the Grignard reaction. This method relies on coupling the appropriate Grignard reagent (an organomagnesium compound) with a brominated thiophene derivative . The reaction typically occurs under an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts such as iron(III) chloride in chloroform solution at room temperature . This method ensures a high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Nonylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and alkylated thiophenes.
Scientific Research Applications
3-Nonylthiophene has a wide range of applications in scientific research, including:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Nonylthiophene involves its interaction with various molecular targets and pathways. In conductive polymers, it facilitates the transport of electrons through the conjugated system of the polymer chain. This property is crucial for its application in organic electronics and photovoltaic cells . Additionally, its derivatives may interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
3-Methylthiophene: A thiophene derivative with a methyl group at the third position.
3-Hexylthiophene: A thiophene derivative with a hexyl group at the third position.
3-Pentylthiophene: A thiophene derivative with a pentyl group at the third position.
Comparison: 3-Nonylthiophene is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. For instance, it has a higher boiling point and different solubility characteristics compared to its shorter-chain counterparts. These properties make it suitable for specific applications, such as in the synthesis of conductive polymers with enhanced thermal stability and mechanical properties .
Properties
IUPAC Name |
3-nonylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHSVAMCIZLNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-64-4 | |
Record name | Poly(3-nonylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110851-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00340736 | |
Record name | 3-Nonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65016-63-9 | |
Record name | 3-Nonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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